三溴氟甲烷

描述

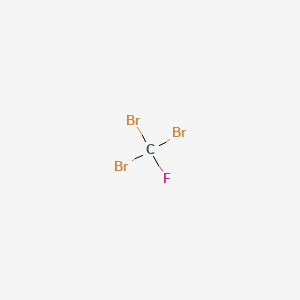

Tribromofluoromethane is a halogenated compound that is not directly discussed in the provided papers. However, its derivative, dibromofluoromethyllithium, is generated from tribromofluoromethane and has been studied for its reactivity with aldehydes and ketones to produce fluorinated alcohols . This compound is of interest due to its potential applications in the synthesis of fluoro olefins and other fluorinated organic compounds.

Synthesis Analysis

The synthesis of dibromofluoromethyllithium, a compound derived from tribromofluoromethane, involves the treatment of tribromofluoromethane with butyllithium in a mixture of tetrahydrofuran and diethyl ether at -130°C . This process generates the dibromofluoromethyllithium reagent, which can react with aldehydes or ketones to form fluorinated alcohols. These alcohols can then be converted into various fluorinated compounds, including (E)-1-bromo-1,2-difluoro olefins and 2-bromo-2-fluoro-1,3-alkanediols, through subsequent reactions such as fluorination and dehydrobromination .

Molecular Structure Analysis

The molecular structure and conformational properties of related fluorinated compounds, such as fluorocarbonyl trifluoromethanesulfonate, have been studied using techniques like gas electron diffraction, vibrational spectroscopy, and X-ray crystallography . These studies reveal that such compounds can exist in different conformers with varying stability and that the orientation of functional groups can significantly influence their physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of tribromofluoromethane derivatives is highlighted by their ability to undergo carbonyl addition reactions . For example, dibromofluoromethyllithium reacts with aldehydes or ketones to yield fluorinated alcohols, which can be further transformed into various fluorinated olefins with retention of configuration. These reactions are facilitated by the use of additional reagents and catalysts, such as ethylmagnesium bromide and diisopropylamine, to achieve the desired selectivity and stereochemistry .

Physical and Chemical Properties Analysis

The physical and thermodynamic properties of trifluoromethane, a compound structurally similar to tribromofluoromethane, have been extensively studied due to its applications as a refrigerant . Investigations into its vapor pressure, saturated liquid density, critical constants, and heat capacity provide essential data for the design of refrigeration units. The high purity of trifluoromethane is crucial for accurate measurements and its performance in applications .

科学研究应用

摩擦学和材料应用

- 三溴氟甲烷与其他聚合物一起,已被研究用于摩擦学应用,特别是在高负荷轴承应用中。研究重点关注聚醚醚酮 (PEEK)、聚四氟乙烯 (PTFE) 和芳香热固性聚酯 (ATSP) 等聚合物,探索它们在不同润滑方式和环境条件下的性能。研究强调了反表面上的转移膜对摩擦学性能的重要性。涉及三溴氟甲烷的高性能本体聚合物和涂层被认为有望用于要求苛刻的摩擦学应用,因为它们具有低磨损率和在关键操作条件下的出色性能 (Nunez, Gheisari, & Polycarpou, 2019)。

在温室气体减排和资源利用中的作用

- 三溴氟甲烷 (CHF3) 被认为是一种强效温室气体,具有显著的全球变暖潜能,因此需要有效的管理策略。最近的研究回顾了废弃 CHF3 气体的资源利用方法,重点关注其转化而不是焚烧。已经研究了高温热解和与其他物质(例如 CH4、I2)的反应等技术,以将 CHF3 转化为有价值的产品,如 TFE(四氟乙烯)、HFP(六氟丙烯)、VDF(偏二氟乙烯)和 CF3I。这些方法旨在有效且环保地利用 CHF3,突出了其在温室气体减排和资源回收中的重要性 (Wenfen, 2014)。

分子润滑和纳米技术的进步

- 三溴氟甲烷也在分子润滑领域得到探索,特别是对于纳米技术应用。工业润滑剂,如全氟聚醚 (PFPE),以其高温稳定性而闻名,但电导率低。另一方面,离子液体 (IL) 由于其优异的电导率和热导率而被研究作为替代品,使其适用于摩擦热耗散至关重要的各种器件应用。作为“绿色”润滑剂,离子液体不排放挥发性有机化合物,标志着它们在追求纳米技术中环保且有效的润滑解决方案中的重要性 (Palacio & Bhushan, 2010)。

安全和危害

属性

IUPAC Name |

tribromo(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr3F/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZAEIHJPNTART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059859 | |

| Record name | Tribromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Fluorotribromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

353-54-8 | |

| Record name | Tribromofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, tribromofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, tribromofluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribromofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Tribromofluoromethane?

A1: Tribromofluoromethane has the molecular formula CFBr3 and a molecular weight of 270.72 g/mol.

Q2: What spectroscopic data is available for Tribromofluoromethane?

A2: Extensive Raman and infrared spectroscopic studies have been conducted on Tribromofluoromethane, particularly in its solid state. These studies have revealed information about its vibrational modes, including lattice and internal modes, under various temperatures and pressures. [, , ] Additionally, photoelectron spectroscopy has been used to investigate the bonding properties of the molecule and its cation. []

Q3: How does the freezing point of Tribromofluoromethane change with pressure?

A3: Raman studies have shown that the freezing point of Tribromofluoromethane increases with applied pressure, occurring near 1.0 GPa at room temperature. []

Q4: Can Tribromofluoromethane be used in organic synthesis?

A4: Yes, Tribromofluoromethane serves as a valuable reagent in organic synthesis. For instance, it can be used to generate dibromofluoromethyllithium, a versatile reagent for synthesizing fluorinated alcohols and olefins. [, , ] It also plays a crucial role in synthesizing fluoro- and bromofluoroaryl compounds through copyrolysis reactions. []

Q5: How does Tribromofluoromethane react with aldehydes and ketones?

A5: Tribromofluoromethane, when reacted with tris(dimethylamino)phosphine, generates a phosphorus ylide. This ylide undergoes Wittig reactions with aldehydes and ketones, producing corresponding alkene products as mixtures of E/Z isomers. [, ]

Q6: Can Tribromofluoromethane be used to synthesize heterocyclic compounds?

A6: Yes, Tribromofluoromethane participates in ruthenium-catalyzed tandem C-H fluoromethylation/cyclization reactions with N-alkylhydrazones, leading to the formation of 4-fluoropyrazoles. []

Q7: Can Tribromofluoromethane act as a precursor for fluorinated building blocks?

A7: Yes, Tribromofluoromethane can be utilized for the synthesis of dibromofluoromethyl alkene and 1-bromo-1,3-fluorinated diene derivatives. These compounds can serve as building blocks for further chemical transformations. []

Q8: Are there specific challenges associated with the handling and storage of Tribromofluoromethane?

A8: While specific stability and formulation data are limited in the provided research, Tribromofluoromethane's reactivity suggests a need for careful handling and storage. Its use as a reagent often involves low temperatures, hinting at potential instability under standard conditions. Further research is necessary to explore its long-term stability and potential formulation strategies for various applications.

Q9: What is known about the environmental impact of Tribromofluoromethane?

A9: While the provided research doesn't explicitly address the environmental impact and degradation of Tribromofluoromethane, it is crucial to acknowledge its potential effects. As a halomethane, it's essential to investigate its persistence in the environment, potential for bioaccumulation, and any toxic effects on ecosystems. Further research in this area is necessary to develop responsible handling and disposal practices and explore potential mitigation strategies.

Q10: What are some of the historical milestones in research related to Tribromofluoromethane?

A11: Early research on Tribromofluoromethane focused on its physical properties, including its crystal structure determined through powder neutron diffraction. [] Subsequent research explored its use in synthetic chemistry, uncovering its versatility as a reagent for introducing fluorine and bromine atoms into various molecules. The development of new synthetic methods using Tribromofluoromethane continues to be an active area of research, highlighting its significance in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)